4-chloro-N-ethylquinazolin-2-amine

Übersicht

Beschreibung

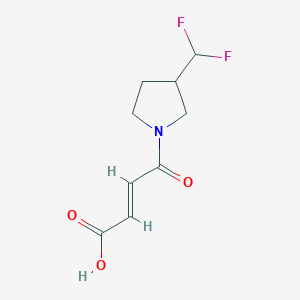

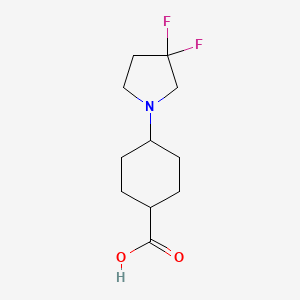

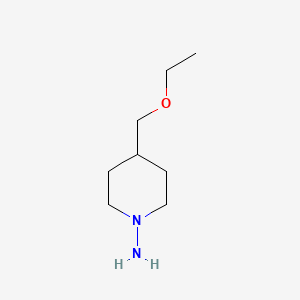

4-chloro-N-ethylquinazolin-2-amine is a chemical compound with the molecular formula C10H10ClN3 . It has a molecular weight of 207.66 g/mol. This compound is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-ethylquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring . The molecule also contains a chlorine atom at position 4 and an ethylamine group attached to the nitrogen atom at position 2 .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential and Blood Brain Barrier Penetration

A study highlighted the discovery of a potent apoptosis inducer within the 4-anilinoquinazoline class, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from altering the 2-Cl group in the lead compound. This compound demonstrated significant anticancer activity across various cancer models, including high efficacy in human MX-1 breast cancer and notable blood-brain barrier penetration (Sirisoma et al., 2009).

Chemoselective Amination

Research into the chemoselectivity of amination reactions with 4-chloroquinazolines revealed selective processes depending on the conditions used, indicating the potential for targeted synthetic applications in pharmaceutical chemistry (Shen et al., 2010).

Amination with Amide Solvents

An investigation into amination reactions involving 4-chloro-2-phenylquinoline derivatives and amide solvents showed the impact of solvent choice on reaction outcomes. This research provides insight into the synthesis of novel 4-amino-2-phenylquinoline derivatives (Tsai et al., 2008).

Microwave-Assisted Synthesis

A study developed a microwave-assisted method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, showcasing an efficient and rapid synthesis technique that could be applied in medicinal chemistry (Liu et al., 2006).

Anticancer Activity of N-Substituted Derivatives

Another study synthesized a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives, highlighting the synthesis route from natural gallic acid and assessing their anticancer activities. While most compounds exhibited weaker activity compared to a standard, the research contributes to the development of anticancer agents (Liu et al., 2007).

Zukünftige Richtungen

While specific future directions for research on 4-chloro-N-ethylquinazolin-2-amine are not available, there is a general interest in the development of quinazoline derivatives as therapeutic agents . Given the wide range of biological activities exhibited by these compounds, future research could focus on exploring their potential uses in the treatment of various diseases, improving their potency and selectivity, and overcoming challenges such as drug resistance .

Eigenschaften

IUPAC Name |

4-chloro-N-ethylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-10-13-8-6-4-3-5-7(8)9(11)14-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAERRNDQAHNCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-ethylquinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)

![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)